molecular formula C16H17NO B15216635 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one

1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one

Cat. No.: B15216635
M. Wt: 239.31 g/mol
InChI Key: QNBAUJSVBGIPMZ-UHFFFAOYSA-N
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Description

1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one is an organic compound with the molecular formula C16H17NO. It is a ketone derivative with an aromatic amine group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2,6-dimethylaniline with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 2,6-dimethylaniline attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product .

Industrial Production Methods

Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 1-(2-((2,6-Dimethylphenyl)amino)phenyl)ethan-1-one involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-[2-(2,6-dimethylanilino)phenyl]ethanone

InChI

InChI=1S/C16H17NO/c1-11-7-6-8-12(2)16(11)17-15-10-5-4-9-14(15)13(3)18/h4-10,17H,1-3H3

InChI Key

QNBAUJSVBGIPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

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